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Compound of Interest

Compound Name: Pik-108

Cat. No.: B610105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Pik-108, a

phosphoinositide 3-kinase (PI3K) inhibitor, in in vivo animal models. This document covers the

mechanism of action, formulation, administration, and experimental design considerations for

preclinical research.

Introduction to Pik-108
Pik-108 is a non-ATP competitive, allosteric inhibitor with selectivity for the p110β and p110δ

isoforms of Class I PI3K[1][2]. The PI3K/AKT/mammalian target of rapamycin (mTOR) pathway

is a critical regulator of cell growth, proliferation, metabolism, and survival[3][4]. Dysregulation

of this pathway is a common event in various cancers, often through mutations in the PIK3CA

gene or inactivation of the tumor suppressor PTEN[4][5]. By inhibiting PI3K, Pik-108 blocks the

phosphorylation and subsequent activation of AKT, a key downstream effector, thereby

impeding tumor cell signaling[1]. While PI3K inhibitors have shown promise in cancer therapy,

they can also exert non-cell-autonomous effects on the tumor microenvironment, such as

impairing angiogenesis[6].

PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K in cell signaling and the point of inhibition

by compounds like Pik-108. Activation of Receptor Tyrosine Kinases (RTKs) by growth factors

initiates the pathway, leading to PI3K activation. PI3K then phosphorylates phosphatidylinositol-
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4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), which

serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and

PDK1, leading to AKT activation and subsequent downstream signaling.
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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Pik-108.
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Properties of Pik-108
A summary of the key characteristics of Pik-108 is provided in the table below.

Property Description Reference(s)

Target(s)

Phosphoinositide 3-kinase

(PI3K), with selectivity for

p110β and p110δ isoforms.

[2]

Mechanism of Action

Non-ATP competitive,

allosteric inhibitor. Binds to a

non-ATP binding site in the

kinase C-lobe[7][8].

[1][2][7]

Molecular Formula C₂₂H₂₄N₂O₃ [2]

Molecular Weight 364.44 g/mol [2]

In Vitro Effect
Blocks the phosphorylation of

Protein Kinase B (PKB/Akt)[1].
[1]

Solubility (DMSO) 73 mg/mL (200.3 mM) [2]

Experimental Protocols
In Vivo Formulation of Pik-108
Proper formulation is critical for ensuring drug solubility, stability, and bioavailability in animal

models. The working solution for in vivo experiments should be prepared fresh on the day of

use[1]. Below are validated protocols for preparing Pik-108 for administration.

Important: Always begin by preparing a clear stock solution in DMSO. Subsequently, add co-

solvents sequentially as described. If precipitation occurs, gentle heating and/or sonication can

be used to aid dissolution[1].
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Administration
Route

Vehicle
Composition

Final
Concentration

Protocol
Example (for 1
mL)

Reference(s)

Injection (IP, IV)

10% DMSO,

40% PEG300,

5% Tween-80,

45% Saline

≥ 2.08 mg/mL

1. Add 400 µL

PEG300 to 100

µL of a 20.8

mg/mL DMSO

stock. 2. Mix

evenly. 3. Add 50

µL Tween-80 and

mix. 4. Add 450

µL Saline to

reach a final

volume of 1 mL.

[1]

Injection (IP, IV)

10% DMSO,

90% (20% SBE-

β-CD in Saline)

≥ 2.08 mg/mL

1. Add 900 µL of

20% SBE-β-CD

in Saline to 100

µL of a 20.8

mg/mL DMSO

stock. 2. Mix

evenly.

[1]

Oral Gavage
5% DMSO, 95%

Corn Oil
≥ 3.65 mg/mL

1. Add 950 µL of

corn oil to 50 µL

of a 73 mg/mL

DMSO stock. 2.

Mix evenly.

[2]

Oral Gavage Carboxymethylce

llulose sodium

(CMC-Na)

solution

≥ 5 mg/mL 1. Add 5 mg of

Pik-108 powder

to 1 mL of an

appropriate

concentration of

CMC-Na solution

(e.g., 0.5%). 2.

Mix to obtain a

[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.medchemexpress.com/pik-108.html
https://www.medchemexpress.com/pik-108.html
https://www.selleckchem.com/products/pik-108.html
https://www.selleckchem.com/products/pik-108.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


homogeneous

suspension.

Dosage and Administration in Animal Models
While specific in vivo efficacy studies detailing the dosage of Pik-108 are not widely published,

data from other pan- and isoform-selective PI3K inhibitors can provide a starting point for dose-

range finding studies. The appropriate dose will depend on the animal model, tumor type, and

administration route.

The following table summarizes dosages used for other PI3K inhibitors in murine xenograft

models, which can serve as a reference.

PI3K
Inhibitor

Target(s)
Animal
Model

Route
Dosage
Regimen

Observed
Effect

Referenc
e(s)

GDC-0941
Pan-Class

I

Athymic

Mice
p.o.

25 - 150

mg/kg,

daily

Dose-

dependent

tumor

growth

inhibition

[9]

NVP-

BEZ235

Pan-PI3K /

mTOR
Mice p.o.

30 - 52.5

mg/kg,

single dose

Suppressio

n of p-Akt

levels in

lung tissue

[10]

AZD8835
PI3Kα /

PI3Kβ

Breast

Cancer

Xenografts

p.o.
Intermittent

high doses

Induced

apoptosis

and tumor

regression

[11]

Recommendation: It is crucial to conduct a preliminary dose-finding and maximum tolerated

dose (MTD) study for Pik-108 in the specific animal model being used. Pharmacodynamic

markers, such as p-Akt levels in tumor tissue or surrogate tissues, should be assessed to

confirm target engagement at various dose levels[4].
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General Protocol for a Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of Pik-108 in a

subcutaneous xenograft model.
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Treatment Phase

1. Animal Acclimatization
(e.g., Athymic Nude Mice, 1-2 weeks)

2. Tumor Cell Implantation
(e.g., 1-10 x 10^6 cells subcutaneously)

3. Tumor Growth Monitoring
(Measure volume 2-3 times/week)

4. Randomization
(When tumors reach ~100-200 mm³)

Group 1: Vehicle Control Group 2: Pik-108 (Low Dose) Group 3: Pik-108 (High Dose)

5. Dosing & Monitoring
(Administer compounds as scheduled)
(Measure tumor volume & body weight)

6. Study Endpoint
(e.g., Tumor volume limit, pre-defined time)

7. Tissue Collection & Analysis
(Tumors, blood, organs)

(Western Blot for p-Akt, IHC, etc.)

8. Data Analysis
(Tumor Growth Inhibition, Statistical Analysis)

Click to download full resolution via product page

Caption: Standard experimental workflow for an in vivo xenograft study.
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Methodology Details:

Animal Model: Select an appropriate immunodeficient mouse strain (e.g., athymic nude or

NOD-SCID) for human tumor cell line xenografts.

Cell Culture and Implantation: Culture cancer cells of interest under sterile conditions.

Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g.,

PBS or Matrigel) for subcutaneous injection into the flank of the mice.

Tumor Measurement: Once tumors are established, measure their dimensions using digital

calipers. Tumor volume can be calculated using the formula: (Length × Width²) / 2.

Randomization and Dosing: When tumors reach a pre-determined average size (e.g., 100-

200 mm³), randomize animals into treatment groups (Vehicle control, Pik-108 low dose, Pik-
108 high dose). Dosing should commence according to the schedule determined in

preliminary studies[9].

Monitoring: Monitor tumor volume and animal body weight 2-3 times per week as indicators

of efficacy and toxicity, respectively.

Pharmacodynamic Assessment: To confirm target engagement, a satellite group of animals

can be euthanized at specific time points after dosing (e.g., 2, 4, 8, 24 hours). Tumors should

be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent

analysis (e.g., Western blot for p-Akt).

Endpoint and Analysis: The study may be terminated when tumors in the control group reach

a specific size or after a fixed duration. Calculate the Tumor Growth Inhibition (TGI) for each

treatment group and perform statistical analysis to determine significance.

Safety and Toxicology Considerations
Researchers should be aware of the potential on-target toxicities associated with PI3K

inhibition.

Hyperglycemia: Inhibition of PI3Kα, in particular, can interfere with insulin signaling, leading

to elevated blood glucose levels[11][12]. While Pik-108 is more selective for p110β/δ,

monitoring blood glucose may still be prudent.
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Gastrointestinal Issues: Diarrhea and colitis are known side effects of some PI3K

inhibitors[11].

General Health: Monitor animals for signs of toxicity, including significant weight loss (>15-

20%), lethargy, ruffled fur, or other changes in behavior.

These application notes are intended as a guide. All protocols should be adapted and

optimized for the specific experimental context and must be performed in accordance with

institutional animal care and use committee (IACUC) guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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